![molecular formula C10H8BrNO B3189911 5-Bromo-6-methoxyisoquinoline CAS No. 366445-82-1](/img/structure/B3189911.png)
5-Bromo-6-methoxyisoquinoline
Overview
Description
5-Bromo-6-methoxyisoquinoline is a chemical compound with the linear formula C10H8O1N1Br1 . It is a solid substance with an average mass of 238.081 Da and a monoisotopic mass of 236.978912 Da .
Molecular Structure Analysis
The InChI key for 5-Bromo-6-methoxyisoquinoline is UHAJOUKNSQWSDL-UHFFFAOYSA-N . This key can be used to identify the compound in chemical databases and provides information about its molecular structure.Physical And Chemical Properties Analysis
5-Bromo-6-methoxyisoquinoline is a solid substance . Its average mass is 238.081 Da and its monoisotopic mass is 236.978912 Da . The compound’s linear formula is C10H8O1N1Br1 .Scientific Research Applications
Inhibition of Steroid 5α-Reductases
- Study: Baston, Palusczak, & Hartmann (2000) synthesized a range of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones using 6-bromo-2-methoxyquinoline. These compounds showed inhibition of steroid 5α-reductases, which are enzymes involved in the biosynthesis of androgens.
Synthesis Improvement for Drug Discovery
- Study: Nishimura & Saitoh (2016) utilized 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, and improved its synthesis process. This enhancement increased the yield by 18%, aiding in the quicker supply of the compound to medicinal laboratories.
Anticancer Activity
- Study: Kul Köprülü et al. (2018) evaluated various quinoline derivatives, including 6-Bromo-5-nitroquinoline, for their anticancer properties. These compounds exhibited significant antiproliferative activity against different cancer cell lines.
Antimycobacterial Activity
- Study: Upadhayaya et al. (2009) synthesized derivatives of 6-bromo-2-methoxy-quinolines and tested them for antimycobacterial activity against Mycobacterium tuberculosis. Some compounds showed significant growth inhibition of mycobacterial activity.
Cytotoxic Evaluation for Cancer Treatment
- Study: Delgado et al. (2012) synthesized isoquinolinequinones with substitutions like 7-Amino-6-bromoisoquinoline-5,8-quinone and evaluated their cytotoxic activity. These compounds displayed potent antitumor activity against various human cancer cell lines.
Preparation and NMR Analysis
- Study: McChesney, Sarangan, & Hufford (1984) focused on the preparation of monobromo-6-methoxy-8-aminoquinolines, providing insights into the effect of bromine substitution on NMR chemical shift patterns.
Safety and Hazards
5-Bromo-6-methoxyisoquinoline is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . It has a GHS07 pictogram and a warning signal word . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for the use and study of 5-Bromo-6-methoxyisoquinoline are not clear from the available information. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in scientific research. Further studies are needed to explore its properties and potential uses.
properties
IUPAC Name |
5-bromo-6-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJOUKNSQWSDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxyisoquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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